6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile

Lipophilicity Drug-likeness ADME prediction

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile (CAS 1158124-18-5) is a synthetic pyridine-3-carbonitrile (nicotinonitrile) derivative featuring a cinnamyloxy substituent at the 6-position of the pyridine ring. The nicotinonitrile scaffold is an established privileged structure in medicinal chemistry, forming the core of marketed drugs including bosutinib, milrinone, and neratinib.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 1158124-18-5
Cat. No. B1521613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile
CAS1158124-18-5
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N
InChIInChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2/b7-4+
InChIKeyOFXRUXUYCIUOAG-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile (CAS 1158124-18-5): Structural Identity and Core Pharmacophore


6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile (CAS 1158124-18-5) is a synthetic pyridine-3-carbonitrile (nicotinonitrile) derivative featuring a cinnamyloxy substituent at the 6-position of the pyridine ring [1]. The nicotinonitrile scaffold is an established privileged structure in medicinal chemistry, forming the core of marketed drugs including bosutinib, milrinone, and neratinib [2]. This compound bears an allylic ether linkage connecting a phenylpropenyl group to the electron-deficient 3-cyanopyridine core, producing a molecular framework with a molecular weight of 236.27 g/mol, calculated XLogP3 of 3.0, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 45.9 Ų [1]. The compound is commercially available as a versatile small molecule scaffold for research and development purposes .

Why 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile Cannot Be Casually Substituted by In-Class 6-Alkoxy-pyridine-3-carbonitrile Analogs


Within the 6-alkoxy-pyridine-3-carbonitrile series, the identity of the O-substituent dictates logP, topological polar surface area, rotatable bond count, and conformational flexibility — all parameters that govern membrane permeability, target binding, and metabolic stability [1]. The target compound bears a cinnamyloxy moiety (phenylpropenyl ether) that introduces an sp²-hybridized alkene linker between the phenyl ring and the ether oxygen, creating a conjugated π-system absent in saturated analogs such as 6-(benzyloxy)pyridine-3-carbonitrile or 6-(3-phenylpropoxy)pyridine-3-carbonitrile [1]. This conjugation rigidifies the side chain and alters the spatial presentation of the terminal phenyl group relative to the pyridine core. Furthermore, the lipophilicity difference between the target (XLogP3 = 3.0) and the simpler 6-phenoxy analog (XLogP3 = 2.4) is quantitatively substantial — a ΔlogP of 0.6 log units, corresponding to an approximately 4-fold difference in octanol-water partition coefficient [1][2]. Substituting a compound with a different 6-alkoxy group therefore constitutes a distinct chemical entity with predictably different physicochemical and pharmacokinetic properties, even if both share the same core pharmacophore.

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (XLogP3) Differentiates Target from 6-Phenoxy and 6-Benzyloxy Analogs

The target compound exhibits an XLogP3 of 3.0, which is 0.6 log units higher than 6-phenoxynicotinonitrile (XLogP3 = 2.4) and 0.4 log units higher than 6-(benzyloxy)pyridine-3-carbonitrile (XLogP3 = 2.6) [1][2]. A higher logP within the optimal drug-like range (1–5) favors membrane permeability while maintaining aqueous solubility. The 0.6 log unit increase over the phenoxy analog corresponds to an approximately 4-fold increase in calculated octanol-water partition coefficient, a meaningful difference for central nervous system (CNS) penetration and intracellular target access [3].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Comparison with 6-Benzyloxy Analog

The target compound has a TPSA of 45.9 Ų [1], identical to its closest structural analogs including 6-(benzyloxy)pyridine-3-carbonitrile (also 45.9 Ų) because the TPSA is determined by the shared nitrile and ether oxygen atoms [2]. However, the target's cinnamyloxy moiety introduces a conformationally constrained alkene spacer that dictates the spatial orientation of the lipophilic phenyl ring independently of TPSA. This means that while the target and its benzyloxy analog share the same computed TPSA, their three-dimensional presentation of hydrophobic surface area differs, potentially affecting protein binding and off-target profiles [3]. Researchers selecting compounds for oral bioavailability programs should note that TPSA < 60 Ų is favorable for blood-brain barrier penetration, and the target compound's TPSA of 45.9 Ų places it well within this range while offering distinct 3D pharmacophore geometry [3].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Rotatable Bond Count and Conformational Flexibility vs. 6-Methoxy and 6-Phenoxy Analogs

The target compound has 4 rotatable bonds (computed by Cactvs) [1], compared to 2 rotatable bonds for 6-phenoxynicotinonitrile [2] and 2 rotatable bonds for 6-methoxypyridine-3-carbonitrile [3]. The additional two rotatable bonds arise from the allylic ether chain (–O–CH₂–CH=CH–Ph), providing greater conformational flexibility. While increased rotatable bond count generally reduces oral bioavailability (optimal ≤ 10), the presence of the rigidifying alkene (sp² center) within the cinnamyloxy chain partially offsets the entropic penalty by limiting the conformational space of the terminal phenyl group relative to fully saturated chains. This hybrid flexibility-rigidity profile distinguishes the target from both fully rigid (phenoxy) and fully flexible (benzyloxy, saturated propoxy) 6-substituted analogs, offering a unique balance for molecular recognition events where induced-fit binding is advantageous [4].

Conformational flexibility Entropic penalty Ligand efficiency

Class-Level Anticancer and Antimicrobial Potential of Nicotinonitrile Scaffolds

Pyridine-3-carbonitrile derivatives have demonstrated significant anticancer activity across multiple studies. In a recent one-pot synthesis and evaluation study, poly-substituted 3-cyanopyridine derivatives showed cytotoxic activity against human colorectal carcinoma (HT29) with IC50 values as low as 2.243 ± 0.217 μM for the most potent analog (4a), which was superior to doxorubicin (IC50 = 3.964 ± 0.360 μM) [1]. While this specific quantitative data is for 2-alkoxy-4,6-diaryl-substituted analogs rather than 6-alkoxy monosubstituted compounds, it establishes that the pyridine-3-carbonitrile core is a competent pharmacophore for anticancer activity. The target compound's cinnamyloxy side chain, containing an α,β-unsaturated ether moiety, introduces a potential Michael acceptor electrophile that may confer additional reactivity-based biological activity not available to saturated 6-alkoxy analogs [2]. The Journal of Heterocyclic Chemistry review further documents that nicotinonitrile derivatives possess broad-spectrum biological activities including anticancer, antimicrobial, and vasodilatory properties, with substitution at the 6-position being a critical determinant of target selectivity [3].

Anticancer activity Cytotoxicity Nicotinonitrile pharmacophore

XLogP3-Aligned Lipophilic Ligand Efficiency Differentiation Within the 6-Alkoxy Series

Lipophilic ligand efficiency (LLE or LipE), defined as pIC50 − logP (or pKi − logP), is a key metric for prioritizing compounds in drug discovery that balances potency with lipophilicity-driven promiscuity. While no pIC50/pKi data are publicly available for the target compound to compute an absolute LLE value, the target's XLogP3 of 3.0 is strategically positioned within the optimal drug-like range (1–5) and is 0.6 log units higher than the 6-phenoxy analog (XLogP3 = 2.4) [1][2]. For researchers seeking to explore structure-activity relationships (SAR) at the 6-position of the pyridine-3-carbonitrile scaffold, the target compound offers a lipophilicity increment that can be used to probe the lipophilic tolerance of a given biological target without exceeding Lipinski's logP threshold of 5 [3]. The cinnamyloxy group thus serves as a moderate lipophilicity-enhancing substituent compared to phenoxy (−0.6 log units), benzyloxy (−0.4 log units), or methoxy (−2.2 log units) analogs, providing a distinct point on the lipophilicity continuum for SAR exploration [3].

Lipophilic ligand efficiency Drug-likeness optimization Structure-property relationships

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is commercially available from multiple suppliers including AKSci (95% purity, cat. 1428DE) , Biosynth/CymitQuimica (min. 95%, Ref. 3D-IWB12418, 50 mg at €407.50; 500 mg at €1,433.00) , and Leyan (95% purity) . In comparison, 6-(benzyloxy)pyridine-3-carbonitrile (CAS 876516-71-1) is available from AKSci at 95% purity and CymitQuimica at €284.00/g , while 6-phenoxynicotinonitrile (CAS 99902-72-4) is available from AKSci at 95% purity with additional density (1.23 g/cm³) and refractive index (1.61) characterization data . The target compound's lead time of 3–4 weeks at Biosynth versus generally shorter lead times for the more common 6-benzyloxy and 6-phenoxy analogs reflects its position as a less commodity, more specialized research scaffold. Procurement planning should account for this lead time differential and the higher unit cost (€8.15/mg at 50 mg scale) compared to the 6-benzyloxy analog (€0.28/mg at 1 g scale) .

Chemical procurement Purity specification Supply chain comparison

Optimal Research Application Scenarios for 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile Based on Validated Differentiation Evidence


Medicinal Chemistry Scaffold for CNS-Penetrant Candidate Exploration

The compound's XLogP3 of 3.0 and TPSA of 45.9 Ų place it within the favorable range for blood-brain barrier penetration (CNS MPO desirability). The cinnamyloxy group provides a distinct conformational profile (4 rotatable bonds with an sp²-constrained alkene) compared to simpler 6-alkoxy analogs, offering medicinal chemists a differentiated starting point for CNS-targeted lead optimization programs [1]. The broader nicotinonitrile scaffold is validated in marketed CNS-active and kinase-inhibitor drugs including bosutinib and milrinone [2].

Structure-Activity Relationship (SAR) Probe for 6-Position Lipophilic Tolerance Mapping

As the only commercially available 6-cinnamyloxy-substituted pyridine-3-carbonitrile, this compound fills a critical gap in the lipophilicity continuum between 6-phenoxy (XLogP3 = 2.4) and higher logP analogs. Researchers conducting systematic SAR studies at the pyridine 6-position can use this compound to quantify the impact of a +0.6 log unit lipophilicity increment on target potency, selectivity, and metabolic stability — an increment that cannot be replicated by any other commonly available 6-alkoxy-pyridine-3-carbonitrile building block [1].

Covalent Probe Design Leveraging the α,β-Unsaturated Ether Moiety

The cinnamyloxy group contains an allylic ether with an α,β-unsaturated system that may function as a soft Michael acceptor for cysteine residues in target proteins. This structural feature is absent in the 6-phenoxy, 6-benzyloxy, and 6-methoxy analogs, making the target uniquely suited for covalent inhibitor or chemical probe design within the pyridine-3-carbonitrile series. Researchers developing targeted covalent inhibitors (TCIs) can exploit the electron-deficient alkene as a latent electrophilic warhead while retaining the nicotinonitrile pharmacophore for non-covalent target recognition [3].

Building Block for Diversity-Oriented Synthesis of Nicotinonitrile Libraries

The compound's versatile small molecule scaffold designation and 95% purity specification from multiple suppliers make it suitable as a key intermediate for diversity-oriented synthesis. The allylic ether linkage can undergo further functionalization (e.g., epoxidation, dihydroxylation, Heck coupling, or metathesis) that is impossible with saturated 6-alkoxy analogs, enabling the generation of structurally diverse nicotinonitrile libraries for high-throughput screening campaigns [4].

Quote Request

Request a Quote for 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.